molecular formula C12H16FN B13221384 N-cyclohexyl-2-fluoroaniline

N-cyclohexyl-2-fluoroaniline

Katalognummer: B13221384
Molekulargewicht: 193.26 g/mol
InChI-Schlüssel: JGPDEJXGMYHRSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-fluoroaniline: is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a cyclohexyl group, and a fluorine atom is substituted at the ortho position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method to synthesize N-cyclohexyl-2-fluoroaniline involves the nucleophilic substitution of 2-fluoronitrobenzene with cyclohexylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Reduction of Nitro Compounds: Another method involves the reduction of N-cyclohexyl-2-fluoronitrobenzene using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-cyclohexyl-2-fluoroaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclohexyl-2-fluoroaniline using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, where the fluorine atom can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl-2-fluoroaniline.

    Substitution: Formation of halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-cyclohexyl-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of advanced materials and coatings.

Wirkmechanismus

The mechanism by which N-cyclohexyl-2-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its targets, while the cyclohexyl group can influence its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

    2-Fluoroaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.

    N-cyclohexylaniline: Lacks the fluoro group, which may reduce its binding affinity and selectivity in biological applications.

    N-cyclohexyl-4-fluoroaniline: Similar structure but with the fluoro group at the para position, which can alter its chemical reactivity and biological activity.

Uniqueness: N-cyclohexyl-2-fluoroaniline is unique due to the combined presence of the cyclohexyl and fluoro groups at specific positions on the aniline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H16FN

Molekulargewicht

193.26 g/mol

IUPAC-Name

N-cyclohexyl-2-fluoroaniline

InChI

InChI=1S/C12H16FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2

InChI-Schlüssel

JGPDEJXGMYHRSB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.